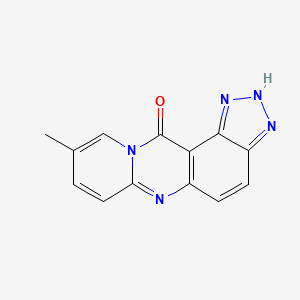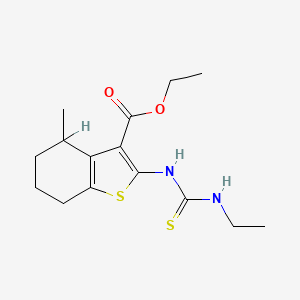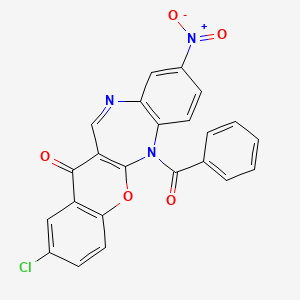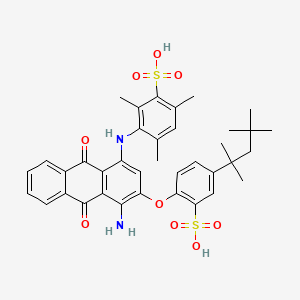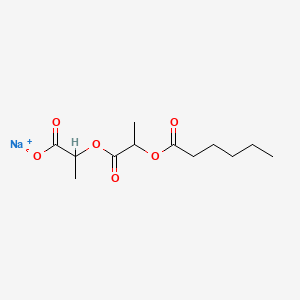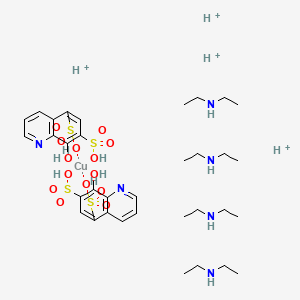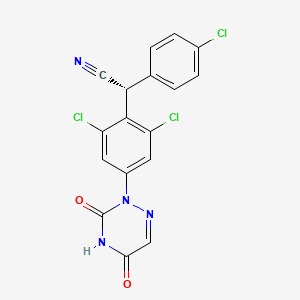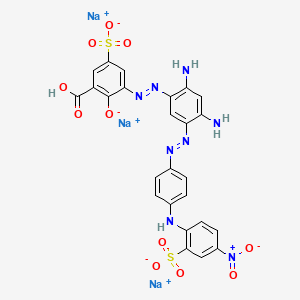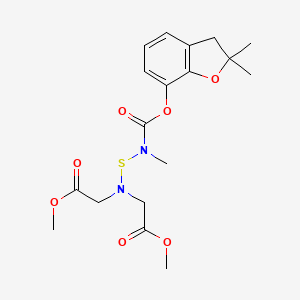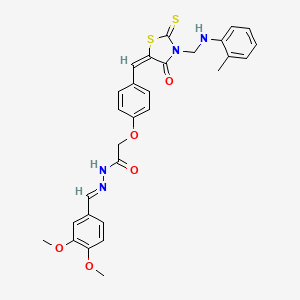
Acetic acid, (4-((3-(((methylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido acético, (4-((3-(((metilfenil)amino)metil)-4-oxo-2-tioxo-5-tiazolidinilideno)metil)fenoxi)-, ((3,4-dimetoxi fenil)metileno)hidrazida es un complejo compuesto orgánico con una estructura única que incluye un anillo de tiazolidinilideno, un grupo fenoxi y una parte de hidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto generalmente implica varios pasos, comenzando con la preparación del intermedio de tiazolidinilideno. Este intermedio luego se hace reaccionar con un derivado de fenoxi y una hidrazida para formar el producto final. Los reactivos comunes utilizados en estas reacciones incluyen ácido metanosulfónico, clorhidrato de fenilhidrazina y diclorometano .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucrarían la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para aumentar el rendimiento y la pureza, así como implementar prácticas rentables y ecológicas.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar el anillo de tiazolidinilideno u otros grupos funcionales.
Sustitución: Los grupos fenoxi e hidrazida pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones de reacción, como la temperatura y el solvente, se optimizan en función del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir tiazolidinas u otros derivados reducidos .
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: Se estudia por su potencial como agente antimicrobiano y anticancerígeno debido a su estructura y reactividad únicas.
Ciencia de materiales: Las propiedades del compuesto lo convierten en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Los investigadores investigan sus interacciones con las moléculas biológicas para comprender su mecanismo de acción y sus posibles usos terapéuticos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Se cree que el anillo de tiazolidinilideno y la parte de hidrazida juegan papeles cruciales en estas interacciones, potencialmente inhibiendo la actividad enzimática o modulando la función del receptor . Las vías exactas involucradas aún están bajo investigación, pero los estudios sugieren que el compuesto puede interferir con los procesos celulares, lo que lleva a sus efectos antimicrobianos y anticancerígenos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tiazolidinilideno e hidrazidas de fenoxi. Estos compuestos comparten características estructurales y pueden exhibir reactividad y aplicaciones similares .
Singularidad
Lo que distingue a este compuesto es su combinación específica de grupos funcionales, que confieren propiedades y reactividad únicas. Esto lo convierte en un objetivo valioso para la investigación en varios campos, ya que puede ofrecer ventajas sobre otros compuestos similares en términos de eficacia, estabilidad o especificidad .
Propiedades
Número CAS |
139207-43-5 |
|---|---|
Fórmula molecular |
C29H28N4O5S2 |
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-[3-[(2-methylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C29H28N4O5S2/c1-19-6-4-5-7-23(19)30-18-33-28(35)26(40-29(33)39)15-20-8-11-22(12-9-20)38-17-27(34)32-31-16-21-10-13-24(36-2)25(14-21)37-3/h4-16,30H,17-18H2,1-3H3,(H,32,34)/b26-15+,31-16+ |
Clave InChI |
ZUTDCJXGHUXSIQ-GNKBDSHPSA-N |
SMILES isomérico |
CC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OC)/SC2=S |
SMILES canónico |
CC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NN=CC4=CC(=C(C=C4)OC)OC)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


